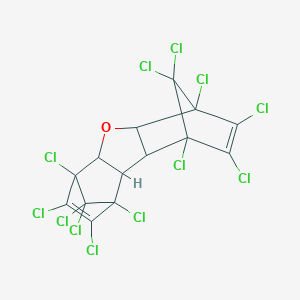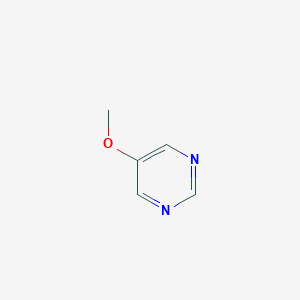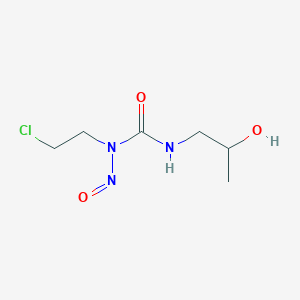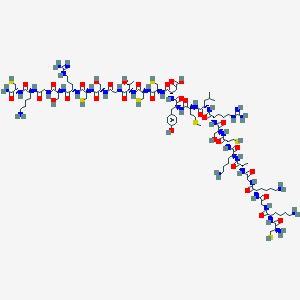
Oleuropeic acid
Vue d'ensemble
Description
Oleuropein, a biophenol found in olive leaves, extra-virgin olive oil, and some Oleaceae species, is renowned for its potent biological and pharmacological properties, including anticancer, cardioprotective, neuroprotective, gastroprotective, hepato-protective, anti-diabetes, anti-obesity, and radioprotective effects. These effects are largely attributed to its antioxidant and anti-inflammatory activities (Hassen, Casabianca, & Hosni, 2015).
Synthesis Analysis
Oleuropein's biosynthesis involves several steps, starting from the amino acid phenylalanine, which is converted into various intermediates before forming oleuropein. This process takes place within the plant's specialized cells, contributing to oleuropein's accumulation in olive leaves and fruits (Khalil et al., 2023).
Molecular Structure Analysis
Oleuropein is characterized by its secoiridoid structure, which includes a distinctive glucose moiety attached to an elenolic acid linked to a tyrosol. This complex structure contributes to its high biological activity and stability, making it a significant compound in olive-related products (Gentile, Uccella, & Sivakumar, 2017).
Chemical Reactions and Properties
Oleuropein undergoes various chemical reactions, including hydrolysis, which leads to the formation of several bioactive derivatives, such as hydroxytyrosol. These derivatives contribute to oleuropein's overall health benefits, enhancing its antioxidant, anti-inflammatory, and antimicrobial properties (Martorell et al., 2016).
Physical Properties Analysis
Oleuropein is a hydrophobic compound with a bitter taste, contributing to the characteristic flavor profile of olive oil and olives. Its solubility in water and oil phases is crucial for its extraction and incorporation into various nutraceutical and cosmetic products (Khalil et al., 2023).
Chemical Properties Analysis
The chemical properties of oleuropein, including its stability in different pH environments and its interaction with metal ions, play a significant role in its biological activities. These properties are essential for understanding how oleuropein can be best utilized in health-promoting applications (Khalil et al., 2023).
Applications De Recherche Scientifique
-
Pharmacological Utilization
- Field : Pharmacology
- Application Summary : Oleuropein and its derivatives, such as hydroxytyrosol, have been found to have health beneficial effects, opening the way for potential pharmacological utilization .
- Methods of Application : This involves the investigation of the biological effects of olive oil/leaf/fruit phenolic extracts and, more recently, of the isolated compounds oleuropein and hydroxytyrosol .
- Results : The research has revealed their health beneficial action, which could lead to their utilization as a single drug or after enrichment of olive oil or other food components .
-
Microbial Fermentation
- Field : Microbiology
- Application Summary : Oleuropeic acid can be used to synthesize a variety of active substances, making the investigation of its accumulation by microbial fermentation important and prospective .
- Methods of Application : This involves the biotransformation of α-terpineol, a cyclic monoterpene alcohol, into oleuropeic acid through microbial fermentation .
- Results : The study verified that α-terpineol could be converted to oleuropeic acid and other compounds by Alternaria alternata fermentation .
-
Catabolism of Oleoside-type Secoiridoid Esters
- Field : Biochemistry
- Application Summary : Oleuropeic acid plays a role in the catabolism of oleoside-type secoiridoid esters .
- Methods of Application : This involves the study of the hydrolytic cleavage reactions of oleuropein, which channels it toward more specific degradation products .
- Results : The study found that reactions catalyzed mainly by peroxidases (POD) and polyphenol oxidases (PPO) give rise to an array of polymerized pigments .
-
Antioxidant and Anti-inflammatory Effects
- Field : Pharmacology
- Application Summary : Oleuropein and its derivatives have shown strong antioxidant potency and inhibition of cancer cell proliferation .
- Methods of Application : This involves the study of the biological effects of oleuropein and its derivatives, with particular attention on the molecular mechanism underlying their action .
- Results : The research has revealed their health beneficial action, which could lead to their utilization as a single drug or after enrichment of olive oil or other food components .
Propriétés
IUPAC Name |
(4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-10(2,13)8-5-3-7(4-6-8)9(11)12/h3,8,13H,4-6H2,1-2H3,(H,11,12)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYWJELXORKNFO-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCC(=CC1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H]1CCC(=CC1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198271 | |
| Record name | Oleuropeic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oleuropeic acid | |
CAS RN |
5027-76-9 | |
| Record name | Oleuropeic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5027-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oleuropeic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005027769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oleuropeic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethanone, 1-[3,4-dihydro-5-(1-methylethyl)-2H-pyrrol-3-yl]-(9CI)](/img/structure/B27844.png)


![5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B27854.png)

![5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B27856.png)



